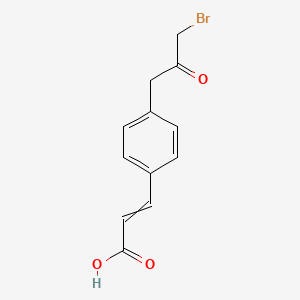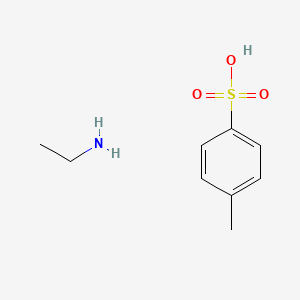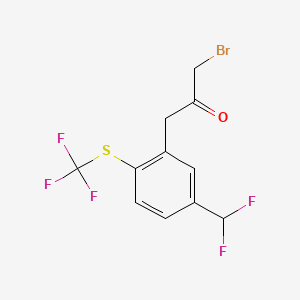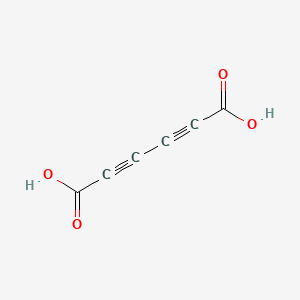
Hexa-2,4-diynedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexa-2,4-diynedioic acid is an organic compound characterized by its unique structure, which includes two triple bonds and a carboxylic acid group at each end
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexa-2,4-diynedioic acid can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. This method typically uses copper(I) salts as catalysts under mild conditions. The reaction proceeds through the formation of a copper-acetylide intermediate, which then undergoes oxidative coupling to form the desired diynedioic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidative coupling reactions. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Hexa-2,4-diynedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a range of reduced products.
Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bonds.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diacids or diketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Hexa-2,4-diynedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of this compound derivatives as therapeutic agents.
Industry: The compound is explored for its potential in materials science, including the development of novel polymers and nanomaterials.
Mechanism of Action
The mechanism by which hexa-2,4-diynedioic acid exerts its effects depends on the specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary widely and are the subject of ongoing research.
Comparison with Similar Compounds
Hexa-2,4-diynedioic acid can be compared with other similar compounds, such as:
Hexa-2,4-dienoic acid: This compound has double bonds instead of triple bonds and exhibits different reactivity and applications.
Hexa-2,4-dienedioic acid: Similar to this compound but with double bonds, it is used in different synthetic and industrial contexts.
Uniqueness: The presence of triple bonds in this compound imparts unique reactivity and properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1072-17-9 |
|---|---|
Molecular Formula |
C6H2O4 |
Molecular Weight |
138.08 g/mol |
IUPAC Name |
hexa-2,4-diynedioic acid |
InChI |
InChI=1S/C6H2O4/c7-5(8)3-1-2-4-6(9)10/h(H,7,8)(H,9,10) |
InChI Key |
USZXDNVMPDEEBP-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC(=O)O)C#CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


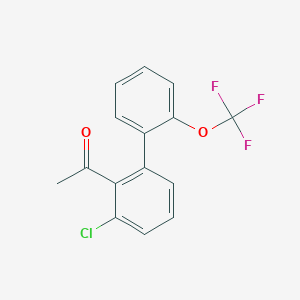

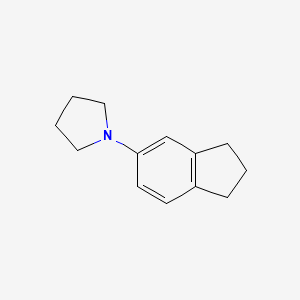
![7-Benzyl-9-cyano-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester](/img/structure/B14064859.png)
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)
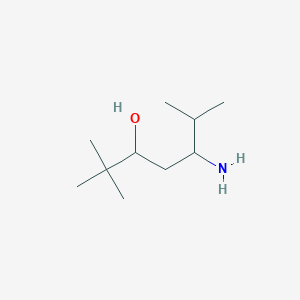
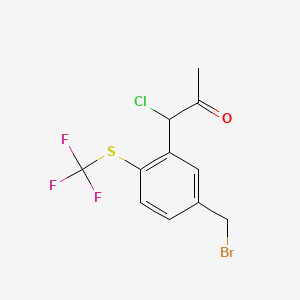
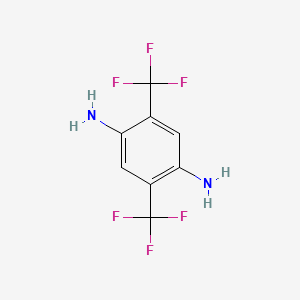
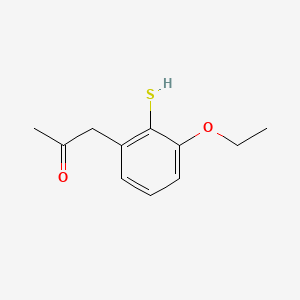
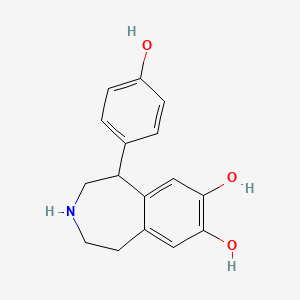
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoicacid](/img/structure/B14064891.png)
